5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL
Description
Properties
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-9-12(5-6-25)15(26)23-16(21-9)28-8-13-22-14(24-27-13)10-3-2-4-11(7-10)17(18,19)20/h2-4,7,25H,5-6,8H2,1H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBJPNOHLAWVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the use of radical trifluoromethylation to introduce the trifluoromethyl group
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker between the pyrimidine and oxadiazole moieties is susceptible to nucleophilic substitution under controlled conditions. Steric hindrance from the oxadiazole and trifluoromethyl groups reduces reactivity but does not preclude functionalization.
Key Findings :
-
Alkylation proceeds selectively at the sulfanyl group due to its nucleophilic character.
-
Oxidation reactions require mild conditions to avoid degradation of the oxadiazole ring .
Hydroxyl Group Reactivity
The 2-hydroxyethyl (-CH₂CH₂OH) substituent undergoes typical alcohol reactions, though steric factors moderate reactivity.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Ac₂O, pyridine | Acetylated derivative (-OAc) | |
| Oxidation | PCC or MnO₂ | Ketone formation (-CO-) |
Key Findings :
-
Esterification preserves the pyrimidine core but requires anhydrous conditions.
-
Direct oxidation to ketones is feasible but may require protecting groups for adjacent functionalities .
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in electrophilic and nucleophilic reactions, influenced by the electron-withdrawing trifluoromethyl group.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Ring-opening | HCl (conc.), reflux | Cleavage to form amide and nitrile intermediates | |
| Cycloaddition | Alkyne, Cu(I) catalyst | Triazole or fused heterocycle formation |
Key Findings :
-
Acidic hydrolysis of the oxadiazole ring yields a nitrile and an amide fragment, useful for further derivatization .
-
Copper-catalyzed cycloadditions enable diversification of the heterocyclic scaffold .
Pyrimidine Ring Functionalization
The pyrimidine core undergoes electrophilic substitution, particularly at electron-rich positions.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Halogenation | NBS, DMF | Bromination at position 5 or 6 | |
| Coupling (Suzuki) | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives |
Key Findings :
-
Bromination occurs regioselectively at the methyl-substituted position due to steric directing effects .
-
Cross-coupling reactions expand aromatic substitution patterns, enhancing pharmacological potential .
Trifluoromethyl Group Stability
The -CF₃ group is chemically inert under most conditions but enhances oxidative stability of adjacent groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies indicate that compounds containing oxadiazole and pyrimidine rings exhibit significant anticancer properties. The trifluoromethyl group is known to enhance biological activity and improve pharmacokinetic profiles. Research has shown that derivatives of oxadiazoles can act as potent inhibitors against various cancer cell lines. For instance, a related study highlighted the synthesis of 1,3,4-oxadiazole derivatives that demonstrated promising anticancer activity through in vitro assays .
- Anti-inflammatory Properties : The structure of this compound suggests potential anti-inflammatory activity. Molecular docking studies have indicated that similar compounds may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase. This inhibition could lead to reduced inflammation and pain relief in various conditions .
- Antimicrobial Activity : Compounds with similar structural features have been evaluated for their antimicrobial properties. The presence of the sulfanyl group is often associated with enhanced antibacterial and antifungal activities. In vitro studies have demonstrated that certain derivatives can effectively combat resistant strains of bacteria and fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
- Substituents on the Oxadiazole Ring : Variations in the trifluoromethyl group can significantly affect the compound's potency against cancer cells.
- Hydroxyl Group Positioning : The positioning of the hydroxyl group on the pyrimidine ring may influence solubility and interaction with biological targets.
Case Studies
- In Vivo Studies : A recent study investigated the effects of a similar pyrimidine derivative on tumor growth in animal models. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective bioactivity .
- Clinical Trials : While specific clinical trials for this exact compound may not yet be available, related compounds have progressed to Phase II trials for cancer treatment, showcasing a trend towards utilizing such structures in therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
Structural Similarities :
- Pyrimidine core with a methyl group.
- Heterocyclic substituent (furan vs. oxadiazole in the target compound).
Key Differences :
- Furan vs.
- 2-Oxo-1,2,3,4-tetrahydropyrimidine : Saturation of the pyrimidine ring may limit aromatic interactions compared to the fully aromatic pyrimidin-4-ol in the target compound.
- Methoxymethyl group : Less polar than the 2-hydroxyethyl group in the target compound, possibly affecting solubility.
Implications : The target compound’s oxadiazole and hydroxyl groups may confer superior binding specificity and solubility compared to the furan derivative .
Propoxyphenyl-thiohydroxyhomosildenafil ()
Molecular Formula : C24H34N6O5S
Structural Similarities :
- Pyrimidinone core.
- Sulfonyl-containing side chain.
Key Differences :
- Piperazinylsulfonyl group : Introduces a basic nitrogen, contrasting with the neutral sulfanyl methyl bridge in the target compound.
- Propoxyphenyl substituent : Bulky aromatic group may enhance steric hindrance compared to the trifluoromethylphenyl group.
Functional Context : This compound is linked to phosphodiesterase inhibition (SMPR 2014.011), suggesting the target compound’s oxadiazole-pyrimidine scaffold could be explored for similar applications. However, the absence of a piperazine ring in the target may alter pharmacokinetic profiles .
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol ()
Structural Similarities :
- Shared 1,2,4-oxadiazole ring.
Key Differences :
- Methoxyphenyl vs.
- Methanol substituent: Less complex than the pyrimidine-sulfanyl system in the target compound.
2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one ()
Molecular Formula : C19H17N7OS
Structural Similarities :
- Pyrimidinone core with a sulfanyl methyl group.
Key Differences :
- Tetrazole vs. oxadiazole : Tetrazole’s higher nitrogen content may increase acidity (pKa ~8.30) compared to oxadiazole, altering ionization under physiological conditions.
- 4-Methylphenylamino group: Introduces hydrogen-bond donor capacity absent in the target compound’s trifluoromethylphenyl group.
Physical Properties :
- Density : 1.42 g/cm³ (predicted).
- Boiling Point : 600.5°C (predicted).
- pKa : 8.30 (predicted).
Implications: The target compound’s trifluoromethyl group may improve metabolic stability over the methylphenylamino group in ’s compound .
Biological Activity
The compound 5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various aldehydes and hydrazides, followed by further modifications to introduce the oxadiazole and sulfanyl groups. The detailed synthetic pathways can vary, but they often utilize standard organic chemistry techniques such as condensation reactions and functional group transformations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives containing oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values indicating effective inhibition of cell viability:
| Compound | IC50 (µM) | % Cell Death |
|---|---|---|
| 5b | 10.14 | 51.58 |
| 5d | 8.141 | 50.12 |
| 5m | 10.48 | 53.65 |
These findings suggest that the incorporation of electron-withdrawing groups enhances cytotoxicity, likely due to increased electrophilicity leading to DNA damage in cancer cells .
Antidiabetic Activity
The compound's potential as an antidiabetic agent has also been explored. In vivo studies using models such as Drosophila melanogaster have shown that similar compounds can significantly reduce glucose levels, indicating their efficacy in managing diabetes . The mechanisms are thought to involve inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase.
| Activity | % Inhibition |
|---|---|
| α-Glucosidase | 83.13 ± 0.80 |
| α-Amylase | 78.85 ± 2.24 |
These results underscore the compound's promise for further development as a therapeutic agent for diabetes management .
Other Biological Activities
Additional studies have indicated that derivatives of this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Some substituted pyrimidines have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro.
- Antioxidant Activity : The presence of hydroxyl groups contributes to scavenging free radicals, enhancing antioxidant capacity .
Case Studies
In a recent case study involving a series of synthesized pyrimidine derivatives, several compounds were evaluated for their biological activities using both in vitro and in vivo models. The study concluded that modifications at specific positions on the pyrimidine ring significantly influenced their biological efficacy.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves three key steps:
Pyrimidin-4-ol core formation : Start with a base pyrimidine ring, introducing hydroxyethyl and methyl groups via nucleophilic substitution or alkylation.
Oxadiazole ring synthesis : Construct the 1,2,4-oxadiazole moiety using a cyclization reaction between a nitrile and hydroxylamine derivative under acidic conditions .
Sulfanyl linker attachment : Use a thiol-ene "click" reaction or nucleophilic substitution to connect the oxadiazole-methyl group to the pyrimidine core.
- Optimization Tips :
- Employ microwave-assisted synthesis to accelerate cyclization reactions.
- Use trifluoromethylation reagents (e.g., Togni’s reagent) for regioselective introduction of the trifluoromethyl group .
- Monitor reaction progress via HPLC to minimize by-products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyrimidine and oxadiazole rings. The hydroxyl proton (δ ~12 ppm) and trifluoromethyl group (δ ~110 ppm in 19F NMR) are key markers .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~520–530 Da) and isotopic patterns for Cl/F atoms.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, especially for the sulfanyl linker conformation .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of the trifluoromethylphenyl substituent on the oxadiazole ring?
- Methodological Answer :
- Analog Synthesis : Replace the trifluoromethyl group with -CF2H, -CN, or halogens to assess electronic effects. Use Suzuki-Miyaura coupling for aryl group diversification .
- Biological Assays : Test analogs against target enzymes (e.g., kinases or proteases) to correlate substituent effects with inhibitory potency.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Compare with experimental IC50 values to validate models .
Q. What methodological approaches address low aqueous solubility during in vitro testing?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (≈150 nm size) to enhance bioavailability .
- Pro-Drug Strategy : Temporarily esterify the hydroxyl group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How should contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Purity Validation : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .
- Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays) and use a common positive control (e.g., staurosporine).
- Orthogonal Assays : Confirm activity with SPR (surface plasmon resonance) for binding kinetics and cell-based assays for functional relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
